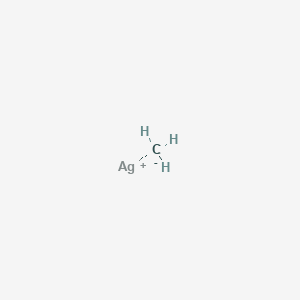
Silver, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver, methyl- is a compound that consists of a silver atom bonded to a methyl group This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver, methyl- can be synthesized through various methods. One common method involves the reaction of silver nitrate with methyl iodide in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol or acetone and a temperature range of 25-50°C. The reaction proceeds as follows:
AgNO3+CH3I→AgCH3+NO3−
Industrial Production Methods
In industrial settings, the production of silver, methyl- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Silver, methyl- undergoes various types of chemical reactions, including:
Oxidation: Silver, methyl- can be oxidized to form silver oxide and formaldehyde.
Reduction: It can be reduced back to elemental silver and methane.
Substitution: The methyl group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenation reactions can be carried out using halogen gases or halogenated solvents, while hydroxylation can be achieved using aqueous solutions of hydroxides.
Major Products Formed
Oxidation: Silver oxide and formaldehyde.
Reduction: Elemental silver and methane.
Substitution: Various substituted silver compounds, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silver, methyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver compounds.
Biology: Investigated for its antimicrobial properties and potential use in antibacterial coatings and treatments.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of conductive inks and coatings for electronic devices.
Wirkmechanismus
The mechanism of action of silver, methyl- primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of enzyme activity and cell membrane integrity. This results in the inhibition of microbial growth and the destruction of bacterial cells. The methyl group may also play a role in enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Silver, methyl- can be compared with other silver compounds such as silver nitrate, silver chloride, and silver oxide. While all these compounds exhibit antimicrobial properties, silver, methyl- is unique due to the presence of the methyl group, which can influence its reactivity and stability. Similar compounds include:
Silver nitrate: Commonly used in medical applications for its antimicrobial properties.
Silver chloride: Used in photographic materials and as an antimicrobial agent.
Silver oxide: Employed in batteries and as a catalyst in organic reactions.
Silver, methyl- stands out due to its potential for use in specialized applications where the presence of the methyl group can enhance its performance.
Eigenschaften
CAS-Nummer |
75993-65-6 |
|---|---|
Molekularformel |
CH3Ag |
Molekulargewicht |
122.903 g/mol |
IUPAC-Name |
silver;carbanide |
InChI |
InChI=1S/CH3.Ag/h1H3;/q-1;+1 |
InChI-Schlüssel |
HIOWXRMTSANEFB-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
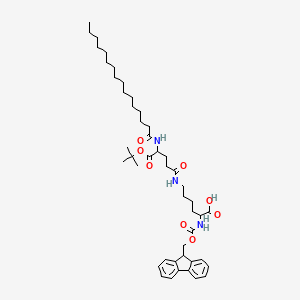
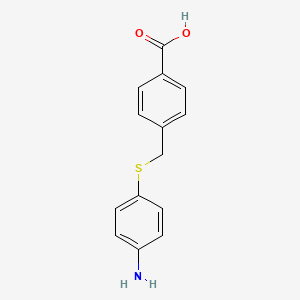
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
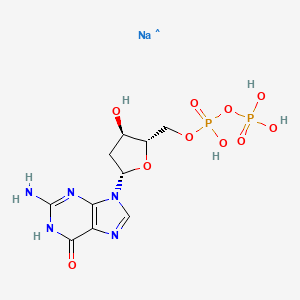
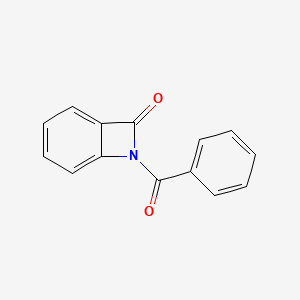

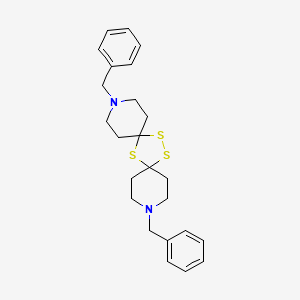

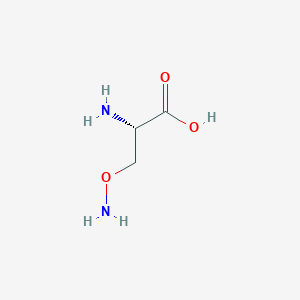

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
